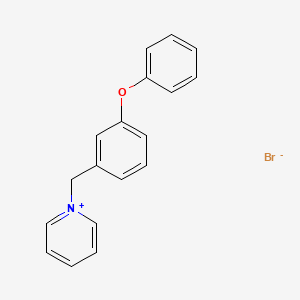
3-Phenoxybenzyl pyridinium bromide
Cat. No. B8539533
Key on ui cas rn:
56562-65-3
M. Wt: 342.2 g/mol
InChI Key: JNIJYGBPRISJNW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US03969393
Procedure details


52.6 g of the brominated product of m-tolylphenyl ether containing 26.3 g of 3-phenoxybenzyl bromide was added to a mixed solution of 100 ml of xylene and 50 ml of water, and then 11.9 g of pyridine was added thereto. The mixture was heated to 70° to 75°C, kept at the same temperature for 3 hours while stirring and then cooled to room temperature (about 20° - 30°C). The lower aqueous layer which separated was removed, washed with a small amount of xylene, evaporated and then dried under a reduced pressure to obtain 34.5 g of colorless, crystalline 3-phenoxybenzyl pyridinium bromide (m.p. 120° - 121°C).
[Compound]
Name
brominated product
Quantity
52.6 g
Type
reactant
Reaction Step One

Name
m-tolylphenyl ether
Quantity
26.3 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
C1(C)C=CC=CC=1[C:7]1[CH:8]=[C:9]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[C:16]([C:20]3C=CC=CC=3C)[CH:15]=2)[CH:10]=[CH:11][CH:12]=1.O(C1C=C(C=CC=1)C[Br:39])C1C=CC=CC=1.C1(C)C(C)=CC=CC=1.O.[N:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1>>[Br-:39].[O:13]([C:14]1[CH:15]=[C:16]([CH:17]=[CH:18][CH:19]=1)[CH2:20][N+:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1)[C:9]1[CH:8]=[CH:7][CH:12]=[CH:11][CH:10]=1 |f:5.6|
|
Inputs


Step One
[Compound]
|
Name
|
brominated product
|
|
Quantity
|
52.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
m-tolylphenyl ether
|
|
Quantity
|
26.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=C(C=CC=C1)C=1C=C(C=CC1)OC1=CC(=CC=C1)C1=C(C=CC=C1)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(CBr)C=CC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
11.9 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to 70° to 75°C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The lower aqueous layer which separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a small amount of xylene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under a reduced pressure
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].O(C1=CC=CC=C1)C=1C=C(C[N+]2=CC=CC=C2)C=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
